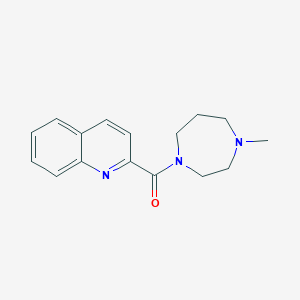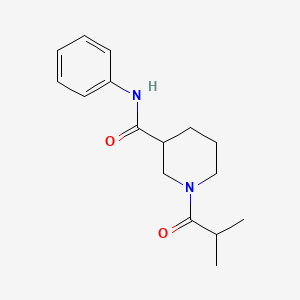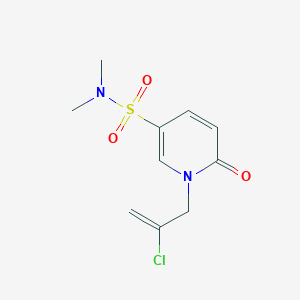![molecular formula C15H14N2O2 B7468161 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one, commonly known as DPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPI is a pyridinone derivative that has been synthesized and studied for its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of DPI is not fully understood. However, studies have suggested that DPI inhibits the activity of certain enzymes, such as protein kinase C and tyrosine kinase, that play a crucial role in various cellular processes. DPI has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, that play a crucial role in various neurological disorders.
Biochemical and Physiological Effects:
DPI has been found to have various biochemical and physiological effects. Studies have shown that DPI inhibits the growth of cancer cells by inducing apoptosis. DPI has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, that play a crucial role in various neurological disorders. DPI has been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DPI has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DPI has been extensively studied for its potential pharmacological properties, making it a well-characterized compound. However, DPI has some limitations for lab experiments. It is a highly hydrophobic compound that may require the use of organic solvents for its preparation and handling. DPI is also a relatively expensive compound, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the study of DPI. One potential direction is the development of DPI as a potential anticancer agent. Studies have shown that DPI inhibits the growth of cancer cells by inducing apoptosis. Further studies are needed to determine the efficacy of DPI in animal models and clinical trials.
Another potential direction is the study of DPI as a potential treatment for neurological disorders. Studies have shown that DPI can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, that play a crucial role in various neurological disorders. Further studies are needed to determine the efficacy of DPI in animal models and clinical trials.
Conclusion:
In conclusion, 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one, commonly known as DPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPI has been extensively studied for its potential applications in cancer research and neuroscience. The synthesis of DPI involves the condensation of 2-acetylpyridine with indole-2-carboxaldehyde in the presence of a base catalyst. DPI has several advantages for lab experiments, including its stability and well-characterized pharmacological properties. However, DPI has some limitations for lab experiments, including its hydrophobicity and relatively high cost. There are several future directions for the study of DPI, including the development of DPI as a potential anticancer agent and the study of DPI as a potential treatment for neurological disorders.
Synthesemethoden
The synthesis of DPI involves the condensation of 2-acetylpyridine with indole-2-carboxaldehyde in the presence of a base catalyst. The reaction yields DPI as a yellow crystalline solid with a melting point of 170-172°C. The purity of the compound can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DPI has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of DPI is in the field of cancer research. Studies have shown that DPI inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DPI has also been found to inhibit the activity of certain enzymes that play a crucial role in cancer cell proliferation.
DPI has also been studied for its potential applications in the field of neuroscience. Studies have shown that DPI can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, that play a crucial role in various neurological disorders. DPI has been found to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-7-3-4-9-16(14)11-15(19)17-10-8-12-5-1-2-6-13(12)17/h1-7,9H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZTVTYWEBCODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)


![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)





![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)


